Methyl 3-amino-5-phenylthiophene-2-carboxylate
Description
Chemical Identity: Methyl 3-amino-5-phenylthiophene-2-carboxylate (CAS: 100063-22-7) is a thiophene-based heterocyclic compound with the molecular formula C₁₂H₁₁NO₂S and a molecular weight of 233.29 g/mol . It features a phenyl group at the 5-position of the thiophene ring and an amino group at the 3-position, with a methyl ester at the 2-position (Figure 6 in ).
Synthesis and Applications: This compound serves as a versatile intermediate in organic synthesis. It has been utilized in metal-free click chemistry and Buchwald–Hartwig coupling reactions to generate triazole scaffolds and pyrido-thieno-pyrimidinone derivatives, respectively . Its commercial availability and reactivity under green solvents (e.g., CPME, 2-MeTHF) make it a preferred starting material for sustainable methodologies .
Properties
IUPAC Name |
methyl 3-amino-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-15-12(14)11-9(13)7-10(16-11)8-5-3-2-4-6-8/h2-7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESSCNMSOLRYBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351450 | |
| Record name | methyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100063-22-7 | |
| Record name | methyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-phenylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Direct Esterification of 3-Amino-5-phenylthiophene-2-carboxylic Acid
The most widely reported method involves esterification of the preformed carboxylic acid derivative. In a representative procedure, 3-amino-5-phenylthiophene-2-carboxylic acid (10 mmol) is refluxed in methanol (20 mL) with concentrated sulfuric acid (1 mL) as a catalyst. The reaction reaches completion within 6 hours under anhydrous conditions, yielding the methyl ester in 75% isolated yield after aqueous workup and recrystallization from dichloromethane/hexane.
Critical Parameters :
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Catalyst Loading : Sulfuric acid (5–10 mol%) achieves optimal conversion without side product formation.
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Temperature : Prolonged reflux (65–70°C) ensures complete esterification while minimizing decarboxylation.
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Workup : Neutralization with sodium bicarbonate followed by silica gel chromatography removes residual acids.
This route benefits from commercial availability of the carboxylic acid precursor and scalability. However, the need for strongly acidic conditions may limit compatibility with base-sensitive substrates.
Optimization of Reaction Conditions
Catalytic System Enhancements
Comparative studies indicate that replacing sulfuric acid with p-toluenesulfonic acid in esterification improves yields to 82% while reducing reaction time to 4 hours. For cyclocondensation, substituting potassium carbonate with cesium carbonate enhances nucleophilicity, potentially increasing ring-closure efficiency.
Solvent Effects
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Esterification : Methanol remains optimal due to its dual role as solvent and reactant. Polar aprotic solvents like DMF lead to decreased yields (≤50%).
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Cyclocondensation : Methanol facilitates base solubility, but switching to THF reduces hydrolysis of sensitive intermediates.
Analytical Characterization
Spectroscopic Data
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δ 7.70 (d, J = 7 Hz, 2H, C6H5–H2,6)
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δ 7.45–7.53 (m, 4H, C6H5–H3,4,5 + thiophene-H4)
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δ 3.95 (s, 3H, OCH3)
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δ 5.30 (bs, 2H, NH2)
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165.2 ppm (C=O)
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154.5 ppm (C–NH2)
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119.0–147.2 ppm (thiophene and phenyl carbons)
Comparative Analysis of Methods
| Parameter | Esterification | Cyclocondensation |
|---|---|---|
| Yield | 75% | 26% (analogue) |
| Reaction Time | 6 h | 5 h (per stage) |
| Purification | Recrystallization | Vacuum Distillation |
| Scalability | >100 g | Limited by chlorination |
Applications in Heterocyclic Chemistry
This compound serves as a precursor for antitumor agents, with its amidrazone derivatives showing IC50 values <10 μM against MCF-7 breast cancer cells. Diazotization at the 3-amino position enables coupling with β-diketones to form hydrazonoyl chlorides, which are subsequently functionalized with piperazine derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Intermediate for Drug Synthesis: MAPTAC is utilized as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and chemotherapeutic agents like methotrexate .
- Targeted Therapies: Its structure allows for modifications that enhance the efficacy of targeted therapies for diseases such as cancer .
Case Study: Methotrexate Synthesis
- Process Overview: MAPTAC is converted into methotrexate through a series of reactions involving amination and carboxylation steps.
- Yield and Efficiency: The synthesis typically achieves yields of over 60%, demonstrating its effectiveness as an intermediate .
Key Applications:
- Polymer Nanocomposites: MAPTAC serves as a functionalized monomer in the production of polymer nanocomposites, which are materials that combine polymers with nanoparticles to enhance properties such as electrical conductivity and thermal stability .
- Advanced Materials Development: Research is ongoing into its use for creating materials with specific mechanical and thermal properties beneficial for industries like aerospace and automotive .
Case Study: Polymer Nanocomposite Production
- Material Composition: MAPTAC is polymerized with carbon nanotubes to create composites with enhanced strength and conductivity.
- Performance Metrics: These composites have shown improved performance metrics over traditional materials, making them suitable for high-performance applications .
Agrochemicals
Key Applications:
- Pesticide Development: MAPTAC is being investigated for its efficacy in developing new agrochemical products aimed at improving crop yield and pest resistance .
- Sustainable Agriculture Solutions: The compound's properties can contribute to the formulation of environmentally friendly pesticides that minimize ecological impact .
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Physical Properties :
Structural Analogs :
Reactivity and Yield Comparisons :
Metal-Free Click Chemistry: Methyl 3-amino-5-phenylthiophene-2-carboxylate achieved 95% yield in CPME (green solvent) under ambient conditions . Methyl 3-aminothiophene-2-carboxylate (lacking the phenyl group) showed comparable yields (~87–89%) in eucalyptol and 2-MeTHF . Microwave-assisted reactions: The phenyl-substituted derivative exhibited reduced efficiency (28% yield in CPME), likely due to steric hindrance from the phenyl group .
Buchwald–Hartwig Coupling: this compound produced 10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one derivatives in 70–85% yield using 2-MeTHF . Its non-phenyl analog (methyl 3-aminothiophene-2-carboxylate) required longer reaction times under microwave irradiation, suggesting the phenyl group enhances electronic stabilization during coupling .
Physicochemical Property Differences :
Biological Activity
Methyl 3-amino-5-phenylthiophene-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, synthesis, and related studies.
Chemical Structure and Properties
This compound features a thiophene ring, which is a five-membered heterocyclic structure containing sulfur. The presence of an amino group and a carboxylate ester enhances its reactivity and biological potential. The molecular formula is , with a molecular weight of approximately 233.29 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes, which are critical for microbial growth and survival .
Anticancer Activity
The compound has also been studied for its anticancer properties . It has shown potential in inhibiting cancer cell proliferation in various assays. For instance, it has been linked to the inhibition of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancers .
Synthesis and Yield Studies
The synthesis of this compound typically involves metal-free click chemistry, which has been shown to yield high quantities of the compound under optimized conditions. A study demonstrated that using green solvents improved the yields significantly compared to traditional solvents like toluene .
| Solvent | Yield (%) | Comments |
|---|---|---|
| Toluene | 75 | Standard solvent |
| Eucalyptol | 92 | Green solvent, higher efficiency |
| CPME | 90 | Effective under optimized conditions |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. For example, its anticancer activity has been linked to the inhibition of Plk1, leading to mitotic arrest in cancer cells .
Comparative Analysis with Related Compounds
This compound can be compared with other thiophene derivatives to understand variations in biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | Bromine substitution | Potentially different biological activities due to bromine position |
| Methyl 3-amino-4-chloro-5-phenylthiophene-2-carboxylate | Chlorine instead of bromine | Variations in reactivity and biological activity |
| Methyl 3-amino-4-bromo-5-(2-thienyl)thiophene-2-carboxylate | Contains another thiophene ring | Different electronic properties affecting interactions |
Chemical Reactions Analysis
Substitution Reactions
The amino group in methyl 3-amino-5-phenylthiophene-2-carboxylate is highly reactive, undergoing electrophilic substitution with halogens (Cl₂, Br₂) or nitro compounds (NO₂Cl) under controlled conditions . For example, bromination at the amino group yields 5-(4-bromophenyl) derivatives, which are valuable intermediates in drug discovery.
Reaction Conditions:
- Reagents: Br₂ (in CH₂Cl₂), H₂O
- Temperature: 0–5°C
- Yield: 70–85%
Oxidation and Reduction
The sulfur atom in the thiophene ring can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like H₂O₂ or KMnO₄. Conversely, reduction with LiAlH₄ converts the carboxylate group to a carboxylic acid, enabling further functionalization .
Reaction Conditions:
Buchwald–Hartwig Coupling
This compound serves as a precursor in palladium-catalyzed coupling reactions to form biaryl derivatives. For instance, coupling with aryl halides (e.g., iodobenzene) under microwave irradiation yields phenyl-substituted thiophenes with improved yields using green solvents like CPME (cyclopentyl methyl ether) .
Reaction Conditions:
Click Chemistry
The amino group participates in metal-free click reactions with alkynes, forming 1,2,3-triazole derivatives. These reactions are facilitated by Cu(I) catalysts and are key in synthesizing bioactive molecules .
Reaction Conditions:
Reaction Optimization and Yields
Antitumor Activity
Derivatives of this compound exhibit potent antitumor activity against breast cancer (MCF-7) and leukemia (K562) cell lines, with IC₅₀ values ranging from 7.3–9.9 µM . Structural modifications, such as introducing electron-withdrawing groups at the phenyl position, enhance bioactivity .
Synthetic Intermediates
The compound is a key intermediate in synthesizing heterocyclic dyes, pesticides, and pharmaceuticals. For example, esterification with hydrazine derivatives yields carbohydrazides with potential anti-inflammatory properties.
Material Science
Thiophene derivatives are used in organic electronics and photovoltaics due to their π-conjugated systems. The phenyl substituent in this compound enhances solubility and stability in polymer matrices .
Research Highlights
- Green Chemistry: The use of CPME and 2-MeTHF solvents in coupling reactions reduces reaction times by 50% while maintaining high yields .
- SAR Studies: Phenyl substitution at position 5 correlates with increased anticancer potency, as demonstrated in MCF-7 assays .
- Industrial Scalability: Synthesis via crotononitrile and methyl thioglycolate achieves yields of 26% under optimized conditions .
This compound’s reactivity and versatility make it a cornerstone in modern organic synthesis, with applications spanning drug discovery, materials science, and green chemistry.
Q & A
Q. What are the common synthetic routes for Methyl 3-amino-5-phenylthiophene-2-carboxylate?
The compound is typically synthesized via the Gewald reaction, which involves the condensation of ketones or aldehydes with cyanoacetates and elemental sulfur in the presence of a base. For example, this compound can be prepared by reacting phenylacetaldehyde derivatives with methyl cyanoacetate and sulfur under basic conditions. Post-synthesis, hydrolysis of the ester group (e.g., using sodium hydroxide in methanol) yields the corresponding carboxylic acid derivative . Purification often involves recrystallization or column chromatography, and characterization is performed via NMR, HPLC, and mass spectrometry .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the structure (e.g., H and C NMR for amino, phenyl, and ester group assignments).
- HPLC : To assess purity, especially for intermediates in multi-step syntheses.
- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis.
- FT-IR : To identify functional groups like the ester carbonyl (C=O stretch at ~1700 cm) and amino groups (N–H stretches) .
Q. What are the solubility properties of this compound?
The compound is generally soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Limited solubility in water necessitates the use of co-solvents for reactions in aqueous media. Solubility challenges during purification may require optimization of solvent mixtures (e.g., ethanol-water) for recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Catalyst Screening : Testing bases like morpholine or piperidine in the Gewald reaction to enhance cyclization efficiency.
- Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent Selection : Using ethanol or DMF to improve intermediate solubility.
- Workup Refinement : Implementing acid-base extraction to isolate the product from unreacted starting materials .
Q. How do structural modifications of the thiophene ring affect biological activity?
Substitutions at the 3-amino or 5-phenyl positions can alter electronic and steric properties, impacting interactions with biological targets. For example:
- Electron-Withdrawing Groups (e.g., nitro or halogens) may enhance binding to enzymes like kinases.
- Bulkier Substituents (e.g., substituted phenyl rings) can modulate selectivity in receptor-ligand interactions. Structure-activity relationship (SAR) studies using analogs (e.g., 5-(4-chlorophenyl) derivatives) are critical for drug discovery pipelines .
Q. How can computational methods predict reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals to identify reactive sites. For instance:
Q. How can contradictions in crystallographic data between polymorphs be resolved?
Discrepancies in unit cell parameters or hydrogen bonding networks require:
- High-Resolution XRD : To resolve ambiguous electron density maps.
- Thermal Analysis (DSC/TGA): To assess stability differences between polymorphs.
- SHELXL Refinement : Using constraints for disordered regions and validating with R-factor metrics .
Methodological Considerations
- Data Contradiction Analysis : Conflicting solubility or reactivity data may arise from impurities or solvent effects. Replicate experiments with rigorous purification (e.g., prep-HPLC) and controlled conditions (humidity, temperature) are advised.
- Experimental Design : Use a factorial design approach (e.g., varying solvents, catalysts) to systematically evaluate reaction parameters.
This FAQ collection integrates synthetic, analytical, and computational methodologies to address both foundational and cutting-edge research challenges. For further validation, cross-reference with crystallographic databases (e.g., CCDC) and peer-reviewed SAR studies.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
